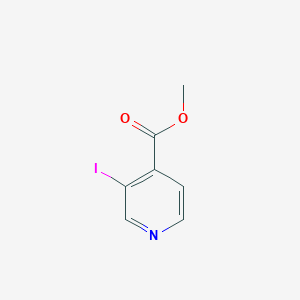

Methyl 3-iodoisonicotinate

Descripción general

Descripción

Methyl 3-iodoisonicotinate is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s suggested that it could potentially interact with similar pathways as related compounds.

Mode of Action

It’s possible that it interacts with its targets in a manner similar to related compounds.

Biochemical Pathways

Methyl 3-iodoisonicotinate might be involved in the biochemical pathways of Vitamin B3, as all components of Vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .

Pharmacokinetics

It’s suggested that it has high gi absorption and is bbb permeant .

Result of Action

It’s known that related compounds can influence the movement of thrips .

Actividad Biológica

Methyl 3-iodoisonicotinate (MI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of MI, supported by data tables and research findings.

Synthesis of this compound

This compound is synthesized through various methods, primarily involving the iodination of isonicotinic acid derivatives. The synthesis typically yields high purity and can be optimized for different substituents on the pyridine ring. A notable method involves the reaction of isonicotinic acid with iodine in the presence of a suitable solvent and base, yielding MI with good yields.

Biological Properties

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : MI has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that MI can induce apoptosis in cancer cells through the activation of intrinsic pathways. It has demonstrated cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

- Neuroprotective Effects : MI has been studied for its potential role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to inhibit amyloid-beta aggregation and modulate acetylcholinesterase activity.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MI against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

These findings suggest that MI possesses moderate antibacterial activity, particularly against S. aureus.

Anticancer Activity

In vitro studies have demonstrated that MI can significantly reduce cell viability in various cancer cell lines. Table 2 presents the cytotoxic effects observed in different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

The anticancer mechanisms involve both apoptotic pathways and cell cycle regulation, indicating MI's potential as a chemotherapeutic agent.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : MI acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission.

- Metal Chelation : The compound exhibits metal-chelating properties, which may help mitigate oxidative stress in cells by sequestering metal ions that catalyze free radical formation.

- Modulation of Signaling Pathways : MI influences various signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways.

Propiedades

IUPAC Name |

methyl 3-iodopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUYSNLMTTZFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376271 | |

| Record name | Methyl 3-iodopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188677-49-8 | |

| Record name | Methyl 3-iodopyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-iodopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.